molecular formula C26H30N2O2 B11187948 9-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11187948
M. Wt: 402.5 g/mol
InChI Key: IQCSMAWJNKWEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(1,2,2,4-TETRAMETHYL-1,2-DIHYDROQUINOLIN-6-YL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,2,2,4-TETRAMETHYL-1,2-DIHYDROQUINOLIN-6-YL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves multiple steps. One common method includes the condensation of 1,2,2,4-tetramethyl-1,2-dihydroquinoline with acridine derivatives under specific conditions. For instance, the reaction of 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde with acridine-1,8-dione in the presence of a catalyst such as piperidine in ethanol can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

9-(1,2,2,4-TETRAMETHYL-1,2-DIHYDROQUINOLIN-6-YL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds .

Scientific Research Applications

9-(1,2,2,4-TETRAMETHYL-1,2-DIHYDROQUINOLIN-6-YL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(1,2,2,4-TETRAMETHYL-1,2-DIHYDROQUINOLIN-6-YL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(1,2,2,4-TETRAMETHYL-1,2-DIHYDROQUINOLIN-6-YL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE lies in its fused quinoline-acridine structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H30N2O2

Molecular Weight

402.5 g/mol

IUPAC Name

9-(1,2,2,4-tetramethylquinolin-6-yl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

InChI

InChI=1S/C26H30N2O2/c1-15-14-26(2,3)28(4)20-12-11-16(13-17(15)20)23-24-18(7-5-9-21(24)29)27-19-8-6-10-22(30)25(19)23/h11-14,23,27H,5-10H2,1-4H3

InChI Key

IQCSMAWJNKWEJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)C3C4=C(CCCC4=O)NC5=C3C(=O)CCC5)C)(C)C

Origin of Product

United States

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